molecular formula C9H9NO B14242974 1h-Pyrrolo[2,1-c][1,4]oxazocine CAS No. 226987-23-1

1h-Pyrrolo[2,1-c][1,4]oxazocine

Cat. No.: B14242974
CAS No.: 226987-23-1
M. Wt: 147.17 g/mol
InChI Key: FRODVHSZRIGYAM-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,1-c][1,4]oxazocine is a heterocyclic compound with a unique structure that combines a pyrrole ring and an oxazocine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Pyrrolo[2,1-c][1,4]oxazocine typically involves the formation of carbon-carbon and carbon-oxygen bonds. One common method is the oxa-Pictet–Spengler reaction, which involves the reaction of a substituted 2-(1H-pyrrol-1-yl)ethanol with an aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid . This method provides a one-step conversion to the desired product with good yields.

Industrial Production Methods

The scalability of the oxa-Pictet–Spengler reaction makes it a promising candidate for industrial production .

Chemical Reactions Analysis

Types of Reactions

1h-Pyrrolo[2,1-c][1,4]oxazocine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo-derivatives, while substitution can introduce functional groups like halides or alkyl groups .

Scientific Research Applications

1h-Pyrrolo[2,1-c][1,4]oxazocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1h-Pyrrolo[2,1-c][1,4]oxazocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

1h-Pyrrolo[2,1-c][1,4]oxazocine can be compared with other heterocyclic compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

226987-23-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1H-pyrrolo[2,1-c][1,4]oxazocine

InChI

InChI=1S/C9H9NO/c1-2-7-11-8-9-4-3-6-10(9)5-1/h1-7H,8H2

InChI Key

FRODVHSZRIGYAM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CN2C=CC=CO1

Origin of Product

United States

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